molecular formula C13H25NO4 B13537720 4-tert-Butoxycarbonylamino-3,5-dimethyl-hexanoic acid

4-tert-Butoxycarbonylamino-3,5-dimethyl-hexanoic acid

Cat. No.: B13537720
M. Wt: 259.34 g/mol
InChI Key: ZSOOMKBANVNFEA-UHFFFAOYSA-N
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Description

4-tert-Butoxycarbonylamino-3,5-dimethyl-hexanoic acid is an organic compound that belongs to the class of amino acids. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the amino group. This compound is often used in peptide synthesis due to its stability and ease of removal of the Boc group under acidic conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-tert-Butoxycarbonylamino-3,5-dimethyl-hexanoic acid typically involves the following steps:

  • Protection of the Amino Group: : The amino group of 3,5-dimethyl-hexanoic acid is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine (TEA). The reaction is carried out in an organic solvent like dichloromethane (DCM) at room temperature.

    3,5-dimethyl-hexanoic acid+Boc-Cl4-tert-Butoxycarbonylamino-3,5-dimethyl-hexanoic acid\text{3,5-dimethyl-hexanoic acid} + \text{Boc-Cl} \rightarrow \text{this compound} 3,5-dimethyl-hexanoic acid+Boc-Cl→4-tert-Butoxycarbonylamino-3,5-dimethyl-hexanoic acid

  • Purification: : The product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Reactors: Large-scale reactors are used to carry out the protection reaction.

    Automated Purification Systems: Industrial purification methods include automated column chromatography and crystallization units to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

4-tert-Butoxycarbonylamino-3,5-dimethyl-hexanoic acid undergoes several types of chemical reactions:

  • Deprotection: : The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA), to yield the free amino acid.

    4-tert-Butoxycarbonylamino-3,5-dimethyl-hexanoic acid+TFA3,5-dimethyl-hexanoic acid+CO2+tert-butanol\text{this compound} + \text{TFA} \rightarrow \text{3,5-dimethyl-hexanoic acid} + \text{CO}_2 + \text{tert-butanol} 4-tert-Butoxycarbonylamino-3,5-dimethyl-hexanoic acid+TFA→3,5-dimethyl-hexanoic acid+CO2​+tert-butanol

  • Coupling Reactions: : It can participate in peptide coupling reactions using reagents like dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to form peptide bonds.

Common Reagents and Conditions

    Deprotection: Trifluoroacetic acid (TFA) in dichloromethane (DCM).

    Coupling: Dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) in anhydrous conditions.

Major Products

    Deprotection: 3,5-dimethyl-hexanoic acid.

    Coupling: Peptides with this compound as a residue.

Scientific Research Applications

4-tert-Butoxycarbonylamino-3,5-dimethyl-hexanoic acid has several applications in scientific research:

    Peptide Synthesis: It is widely used in the synthesis of peptides due to its stability and ease of deprotection.

    Bioconjugation: The compound is used in bioconjugation techniques to attach peptides to various biomolecules.

    Medicinal Chemistry: It serves as a building block in the synthesis of peptide-based drugs and inhibitors.

    Industrial Chemistry: Used in the production of specialty chemicals and intermediates for pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-tert-Butoxycarbonylamino-3,5-dimethyl-hexanoic acid primarily involves its role as a protected amino acid in peptide synthesis. The Boc group protects the amino group during synthetic steps and is removed under acidic conditions to reveal the free amino group, which can then participate in further reactions.

Comparison with Similar Compounds

Similar Compounds

  • 4-tert-Butoxycarbonylamino-3-methyl-hexanoic acid
  • 4-tert-Butoxycarbonylamino-3,5-dimethyl-pentanoic acid
  • 4-tert-Butoxycarbonylamino-3,5-dimethyl-heptanoic acid

Uniqueness

4-tert-Butoxycarbonylamino-3,5-dimethyl-hexanoic acid is unique due to its specific structure, which provides steric hindrance and stability during peptide synthesis. The presence of two methyl groups on the hexanoic acid backbone enhances its hydrophobicity, making it suitable for specific applications in medicinal chemistry and bioconjugation.

Properties

Molecular Formula

C13H25NO4

Molecular Weight

259.34 g/mol

IUPAC Name

3,5-dimethyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid

InChI

InChI=1S/C13H25NO4/c1-8(2)11(9(3)7-10(15)16)14-12(17)18-13(4,5)6/h8-9,11H,7H2,1-6H3,(H,14,17)(H,15,16)

InChI Key

ZSOOMKBANVNFEA-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C(C)CC(=O)O)NC(=O)OC(C)(C)C

Origin of Product

United States

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